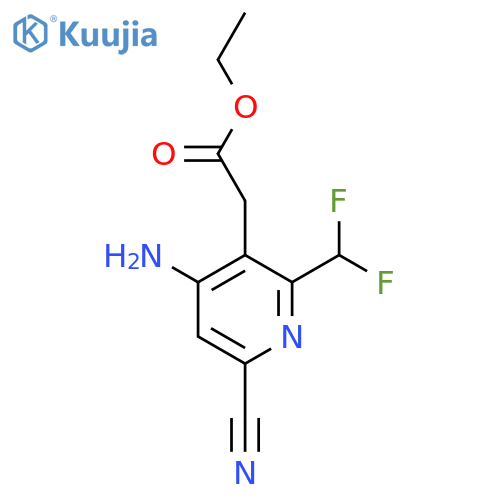Cas no 1806810-98-9 (Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate)

Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C11H11F2N3O2/c1-2-18-9(17)4-7-8(15)3-6(5-14)16-10(7)11(12)13/h3,11H,2,4H2,1H3,(H2,15,16)
- InChIKey: UHIHYCWQQCDDOS-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=C(C#N)N=1)N)CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- XLogP3: 1
- トポロジー分子極性表面積: 89
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069831-1g |
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate |
1806810-98-9 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate 関連文献
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate (CAS No. 1806810-98-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate, identified by its CAS number 1806810-98-9, is a highly significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents. The presence of multiple functional groups, including an amino group, a cyano group, and a difluoromethyl substituent, makes it a valuable building block for synthetic chemists.
The< strong>Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate molecule exhibits a pyridine core, which is a common structural motif in many bioactive molecules. The pyridine ring itself is known for its ability to interact with biological targets, making it a preferred scaffold in drug design. The< strong>4-amino group provides a site for further functionalization, while the< strong>6-cyano group introduces a polar and electron-withdrawing moiety, which can influence the compound's solubility and reactivity. Additionally, the< strong>2-(difluoromethyl) substituent enhances the metabolic stability of the molecule, a crucial factor in pharmaceutical development.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. The< strong>Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate has emerged as a key intermediate in this endeavor. Its structural features make it an excellent candidate for the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases.
The< strong>Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate has also shown promise in the field of antiviral research. The incorporation of fluorine atoms into pharmaceutical molecules is well-documented for its ability to enhance binding affinity and resistance to metabolic degradation. This property is particularly relevant in the context of antiviral drugs, where maintaining stability under physiological conditions is essential. Recent studies have explored its role in synthesizing compounds that inhibit viral proteases and polymerases, contributing to the development of novel antiviral therapies.
1806810-98-9 (Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate) Related Products
- 933251-59-3(1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)
- 1363405-97-3(2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)
- 901259-61-8(2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 2228180-23-0(thiolan-3-yl sulfamate)




